molecular formula C11H14Cl2N2O2 B1394128 7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride CAS No. 936626-74-3

7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride

Cat. No.: B1394128
CAS No.: 936626-74-3
M. Wt: 277.14 g/mol
InChI Key: FPOOOWQZJDWMIL-UHFFFAOYSA-N
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Description

7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is characterized by the fusion of a furo[3,4-b]pyridine moiety with a piperidine ring, resulting in a spiro linkage. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization or chromatography to obtain the dihydrochloride salt in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[pyrrolidine-3,4’-piperidine]
  • Spiro[indoline-3,4’-piperidine]
  • Spiro[isoquinoline-3,4’-piperidine]

Uniqueness

7H-spiro[furo[3,4-b]pyridine-5,4’-piperidin]-7-one dihydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

spiro[furo[3,4-b]pyridine-5,4'-piperidine]-7-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.2ClH/c14-10-9-8(2-1-5-13-9)11(15-10)3-6-12-7-4-11;;/h1-2,5,12H,3-4,6-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOOOWQZJDWMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C(=O)O2)N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676492
Record name 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936626-74-3
Record name 7H-Spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride
Reactant of Route 2
7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride
Reactant of Route 3
7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride
Reactant of Route 4
Reactant of Route 4
7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride
Reactant of Route 5
7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride
Reactant of Route 6
7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride

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